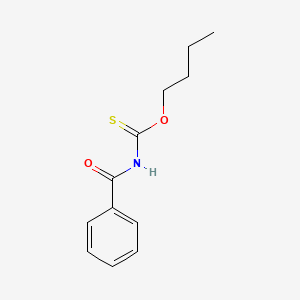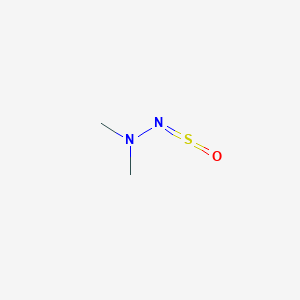
1,1-Dimethyl-2-sulfinylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2-sulfinylhydrazine is an organic compound with the molecular formula C2H8N2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a sulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-sulfinylhydrazine typically involves the reaction of dimethylhydrazine with sulfur-containing reagents. One common method is the reaction of 1,1-dimethylhydrazine with sulfur dioxide or sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
1,1-Dimethyl-2-sulfinylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
科学的研究の応用
1,1-Dimethyl-2-sulfinylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxides and sulfinamides.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethyl-2-sulfinylhydrazine involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicological outcomes.
類似化合物との比較
Similar Compounds
1,1-Dimethylhydrazine: A related compound without the sulfinyl group, used as a rocket propellant.
1,2-Dimethylhydrazine: An isomer with different chemical properties and applications.
Sulfinylhydrazine: A broader class of compounds with varying substituents on the hydrazine and sulfinyl groups.
Uniqueness
1,1-Dimethyl-2-sulfinylhydrazine is unique due to the presence of both dimethyl and sulfinyl groups, which confer distinct reactivity and potential applications compared to other hydrazine derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
13066-24-5 |
|---|---|
分子式 |
C2H6N2OS |
分子量 |
106.15 g/mol |
IUPAC名 |
N-methyl-N-(sulfinylamino)methanamine |
InChI |
InChI=1S/C2H6N2OS/c1-4(2)3-6-5/h1-2H3 |
InChIキー |
UFBUHFJBKZYCAI-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=S=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


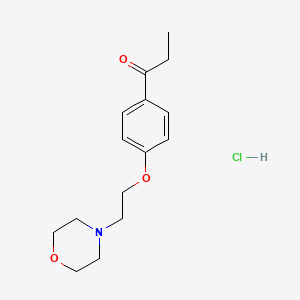
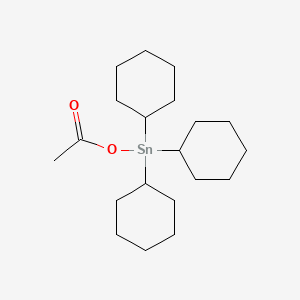
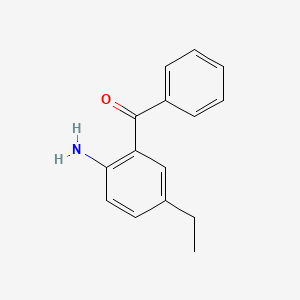
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
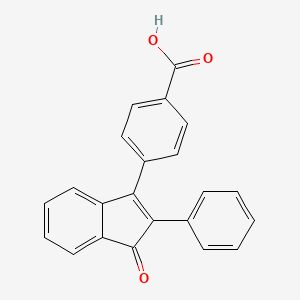

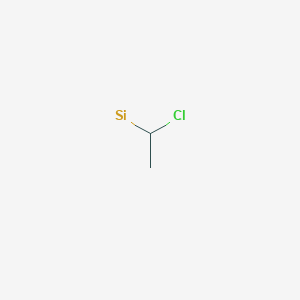


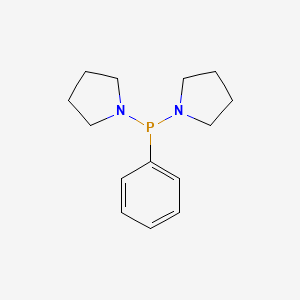
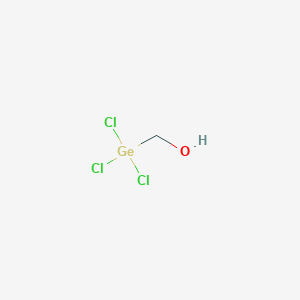
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
